This compound is derived from adenosine triphosphate, which is a key energy carrier in all living cells. The disodium salt form enhances its solubility in aqueous solutions, making it suitable for laboratory applications. The chemical classification of 5'-adenosine diphosphate sodium salt hydrate includes:
The synthesis of 5'-adenosine diphosphate sodium salt hydrate can be achieved through various methods, typically involving the phosphorylation of adenosine monophosphate or the hydrolysis of adenosine triphosphate. A common approach includes:
This method allows for the efficient production of high-purity adenosine diphosphate sodium salt hydrate suitable for research and industrial applications.
The molecular structure of 5'-adenosine diphosphate sodium salt hydrate features several key components:
The structural formula can be represented as follows:
5'-Adenosine diphosphate sodium salt hydrate participates in various chemical reactions essential for cellular functions:
These reactions are critical for energy metabolism and signal transduction in biological systems.
The mechanism of action of 5'-adenosine diphosphate sodium salt hydrate primarily revolves around its role as a signaling molecule:
This compound's ability to participate in these processes underscores its significance in cellular communication and metabolism.
These properties make it suitable for various laboratory applications, including biochemical assays and drug formulation.
5'-Adenosine diphosphate sodium salt hydrate has numerous scientific applications:
Its versatility across different fields highlights its importance in both basic research and applied sciences.
In prokaryotes, adenosine 5′-diphosphate (ADP) synthesis is primarily driven by substrate-level phosphorylation during glycolysis and the tricarboxylic acid (TCA) cycle. Glycolytic enzymes like phosphoglycerate kinase and pyruvate kinase catalyze the transfer of phosphate groups from metabolic intermediates to adenosine 5′-diphosphate, regenerating adenosine 5′-triphosphate (ATP) while simultaneously producing adenosine 5′-diphosphate as a reaction product [10]. For instance, during glucose catabolism, 1,3-bisphosphoglycerate donates a phosphate to adenosine 5′-diphosphate to form ATP and 3-phosphoglycerate. Concurrently, bacterial nucleoside diphosphate kinases (NDPKs) enable the interconversion of various nucleoside triphosphates and diphosphates through a phospho-histidine intermediate, facilitating adenosine 5′-diphosphate production from non-adenine nucleotides [9]. This pathway ensures adenosine 5′-diphosphate availability for essential processes like nucleic acid metabolism and cofactor synthesis. The adenosine 5′-diphosphate generated serves as a critical precursor for nucleic acid polymerization and acts as a signaling molecule through purinergic receptors (e.g., P2Y1 and P2Y12), influencing processes such as platelet activation in response to bacterial invasion [1] [9].
Table 1: Key Enzymes in Prokaryotic Adenosine 5′-Diphosphate Synthesis
Enzyme | Reaction Catalyzed | Metabolic Pathway |
---|---|---|
Phosphoglycerate kinase | 1,3-Bisphosphoglycerate + ADP → 3-Phosphoglycerate + ATP | Glycolysis |
Pyruvate kinase | Phosphoenolpyruvate + ADP → Pyruvate + ATP | Glycolysis |
Nucleoside diphosphate kinase | ATP + GDP ⇌ ADP + GTP | Nucleotide recycling |
Succinyl-CoA synthetase | Succinyl-CoA + ADP + Pi → Succinate + ATP + CoA | TCA cycle |
Adenosine 5′-triphosphate synthase (FoF1-ATP synthase) is the central enzyme governing the interconversion of adenosine 5′-diphosphate and adenosine 5′-triphosphate across all domains of life. This multisubunit complex utilizes the proton motive force generated by oxidative phosphorylation to drive the condensation of inorganic phosphate (Pi) with adenosine 5′-diphosphate, forming adenosine 5′-triphosphate within its catalytic F1 sector [10]. The mechanism involves a rotary catalytic process where three active sites undergo conformational changes: 1) Open (binds adenosine 5′-diphosphate + Pi), 2) Loose (traps substrates), and 3) Tight (catalyzes formation and releases adenosine 5′-triphosphate) [8]. Crucially, this reaction is reversible; under anaerobic conditions or metabolic stress, adenosine 5′-triphosphate synthase hydrolyzes adenosine 5′-triphosphate to adenosine 5′-diphosphate + Pi, pumping protons to maintain membrane potential [10]. The adenosine 5′-diphosphate produced during hydrolysis serves dual roles: it acts as a substrate for energy-replenishing pathways (e.g., glycolysis) and regulates mitochondrial respiration through feedback inhibition. High adenosine 5′-diphosphate concentrations directly stimulate oxidative phosphorylation by binding to adenosine 5′-triphosphate synthase, accelerating electron transport chain activity to restore adenosine 5′-triphosphate pools [3] [8].
Adenylate kinase (AK) orchestrates a critical phosphotransfer network for nucleotide homeostasis through the reversible reaction: Adenosine 5′-triphosphate + Adenosine 5′-monophosphate (AMP) ⇌ 2 Adenosine 5′-diphosphate. This enzyme maintains cellular energy charge by rapidly interconverting adenine nucleotides, ensuring adenosine 5′-diphosphate availability for adenosine 5′-triphosphate regeneration [6] [7]. Human adenylate kinase isoenzyme 1 (hAK1) exemplifies a highly optimized catalyst, utilizing an induced-fit mechanism where adenosine 5′-diphosphate/adenosine 5′-triphosphate binding triggers a conformational change from an open (inactive) to a closed (active) state. This transition organizes catalytic residues to stabilize the phosphoryl transfer transition state by ≥14.7 kcal mol⁻¹ [6].
Kinetic studies reveal that adenosyl group interactions contribute 11.8 kcal mol⁻¹ of this stabilization, while phosphodianion binding activates the catalytic site. Notably, AK’s catalytic efficiency extends beyond its physiological substrates: it phosphorylates non-canonical dianions like phosphite (HPO₃²⁻), fluorophosphate (FPO₃²⁻), and phosphate (PO₄³⁻) when activated by adenosine or its analogs [6]. The specificity profile, determined by third-order rate constants (kcat/KHPKAct), shows highest efficiency for phosphite (260 M⁻² s⁻¹) versus phosphate (9.6 M⁻² s⁻¹), indicating steric constraints at the dianion site [6].
Table 2: Adenylate Kinase Specificity for Non-Canonical Dianion Substrates
Activator | Dianion Substrate | kcat/KHPKAct (M⁻² s⁻¹) | Catalytic Constraint |
---|---|---|---|
1-(β-d-Erythrofuranosyl)adenine | Phosphite (HPO₃²⁻) | 260 | Minimal steric effect |
1-(β-d-Erythrofuranosyl)adenine | Fluorophosphate (FPO₃²⁻) | 47 | Polar effect of -F |
1-(β-d-Erythrofuranosyl)adenine | Phosphate (PO₄³⁻) | 9.6 | Steric effect of -OH |
Structurally, the enzyme’s LID domain undergoes substrate-driven movement, which is rate-limiting for catalysis. This domain’s flexibility explains the differential sensitivity of short-type (e.g., hAK1) versus long-type adenylate kinases to inhibitors like statins, which noncompetitively inhibit hAK1 by binding outside the active site [7]. Beyond energy balance, adenylate kinase regulates adenosine 5′-diphosphate-dependent processes like platelet activation, vascular AMP signaling, and HDL endocytosis, positioning it as a metabolic node connecting nucleotide recycling with broader cellular physiology [1] [7].
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